H-Asp-OMe

Description

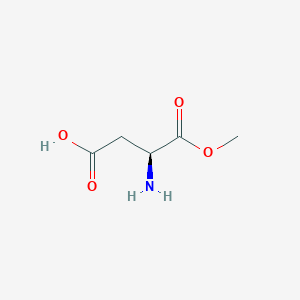

Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-amino-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWBMHIMADRNIK-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426394 | |

| Record name | H-Asp-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17812-32-7 | |

| Record name | Methyl L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | H-Asp-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Aspartic acid, 1-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-Asp-OMe: A Comprehensive Technical Guide for Researchers

Introduction

L-Aspartic acid α-methyl ester (H-Asp-OMe) is a derivative of the non-essential amino acid L-aspartic acid, a molecule of significant interest in the fields of neuroscience, drug development, and peptide chemistry. As an excitatory neurotransmitter, L-aspartate plays a crucial role in synaptic transmission within the central nervous system.[1][2][3] this compound, as a chemically modified version, serves as a valuable tool for researchers studying neurotransmitter systems and developing novel therapeutics targeting neurological disorders.[4][5] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological relevance of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is characterized by the esterification of the α-carboxylic acid group of L-aspartic acid with a methyl group. This modification alters the molecule's polarity and reactivity, making it a useful intermediate in various synthetic applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its common salt form.

| Property | Value | Reference |

| Chemical Name | L-Aspartic acid α-methyl ester | [6][7] |

| Synonyms | This compound, Methyl L-aspartate | [6][7] |

| CAS Number | 17812-32-7 | [6][7] |

| Molecular Formula | C₅H₉NO₄ | [7] |

| Molecular Weight | 147.13 g/mol | |

| Appearance | White to off-white powder | |

| Purity | >98% | [7] |

Note: Some properties are for the hydrochloride salt, a common commercially available form.

Spectroscopic Data

Table 1: Estimated ¹H NMR Chemical Shifts (in D₂O)

| Proton | Estimated Chemical Shift (ppm) | Multiplicity |

| α-CH | ~3.9 | Doublet of doublets |

| β-CH₂ | ~2.8 | Multiplet |

| -OCH₃ | ~3.7 | Singlet |

Reference data for L-aspartic acid can be found in various spectral databases.[8][9][10]

Table 2: Estimated ¹³C NMR Chemical Shifts (in D₂O)

| Carbon | Estimated Chemical Shift (ppm) |

| α-COO | ~175 |

| β-COO | ~178 |

| α-CH | ~53 |

| β-CH₂ | ~37 |

| -OCH₃ | ~52 |

Reference data for L-aspartic acid is available for comparison.[11][12][13]

Table 3: Key FT-IR Absorption Bands (as KBr pellet)

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3200-3000 |

| C-H stretch (alkane) | 3000-2850 |

| C=O stretch (ester) | ~1740 |

| C=O stretch (carboxylic acid) | ~1710 |

| N-H bend (amine) | 1640-1550 |

| C-O stretch (ester) | 1300-1000 |

Reference spectra for L-aspartic acid show characteristic peaks for the amino acid functional groups.[14][15]

Table 4: Expected Mass Spectrometry Fragments (Electron Ionization)

| m/z | Possible Fragment |

| 147 | [M]⁺ |

| 116 | [M - OCH₃]⁺ |

| 88 | [M - COOCH₃]⁺ |

| 74 | [CH(NH₂)COOH]⁺ |

The mass spectrum of L-aspartic acid provides a reference for the fragmentation pattern.[16]

Experimental Protocols

Synthesis of L-Aspartic acid α-methyl ester (this compound)

A common and effective method for the synthesis of amino acid methyl esters is the Fischer esterification using thionyl chloride and methanol.[17]

Materials:

-

L-Aspartic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend L-Aspartic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the excess methanol and HCl under reduced pressure using a rotary evaporator.

-

To the resulting solid, add anhydrous diethyl ether to precipitate the product, L-Aspartic acid α-methyl ester hydrochloride.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

An alternative method involves the use of trimethylchlorosilane in methanol, which offers mild reaction conditions and good to excellent yields.[18][19]

Biological Context and Signaling Pathways

L-aspartate, the parent molecule of this compound, is a well-established excitatory neurotransmitter in the central nervous system, acting primarily on N-methyl-D-aspartate (NMDA) receptors.[1][3] The metabolic pathway of aspartate is interconnected with central carbon metabolism and the urea cycle.

Aspartate Metabolism and its Role in Neurotransmission

Aspartate is synthesized in the mitochondria from oxaloacetate, a key intermediate in the citric acid cycle, through a transamination reaction catalyzed by aspartate aminotransferase.[20] It can then be transported into the cytoplasm and packaged into synaptic vesicles. Upon neuronal excitation, aspartate is released into the synaptic cleft where it can bind to and activate postsynaptic NMDA receptors, leading to neuronal depolarization and the propagation of the nerve impulse.[1][2] The action of aspartate is terminated by its reuptake into neurons and glial cells by excitatory amino acid transporters (EAATs).

This compound, as a derivative of L-aspartate, is a valuable pharmacological tool to study these processes. Its modified structure may influence its interaction with receptors and transporters, providing insights into the structure-activity relationships of excitatory neurotransmission.

Synthesis Workflow for this compound

The synthesis of this compound from L-aspartic acid is a straightforward laboratory procedure. The following diagram illustrates the key steps in the synthesis and purification process.

Conclusion

This compound is a valuable chemical entity for researchers in neuroscience and medicinal chemistry. Its relationship to the excitatory neurotransmitter L-aspartate makes it a key tool for investigating synaptic transmission and for the development of novel drugs targeting neurological and psychiatric disorders. This guide has provided a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its biological context, serving as a foundational resource for scientists working with this important molecule.

References

- 1. prezi.com [prezi.com]

- 2. thebehavioralscientist.com [thebehavioralscientist.com]

- 3. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. BioOrganics [bioorganics.biz]

- 8. bmse000875 L-Aspartic Acid at BMRB [bmrb.io]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000191) [hmdb.ca]

- 10. spectrabase.com [spectrabase.com]

- 11. L-Aspartic acid (56-84-8) 13C NMR spectrum [chemicalbook.com]

- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000191) [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 15. L-Aspartic acid (56-84-8) IR Spectrum [chemicalbook.com]

- 16. Aspartic acid [webbook.nist.gov]

- 17. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 18. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of L-Aspartic Acid α-Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the synthesis of L-Aspartic acid α-methyl ester, a crucial intermediate in the development of pharmaceuticals and other bioactive molecules. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways to facilitate understanding and replication.

Introduction

L-Aspartic acid α-methyl ester is a derivative of the non-essential amino acid L-aspartic acid, with a methyl group esterifying the α-carboxylic acid functionality. The selective synthesis of the α-ester is a significant challenge due to the presence of a second carboxylic acid group at the β-position. Direct acid-catalyzed esterification of L-aspartic acid with methanol typically results in a mixture of products, with the β-ester being the major component. Consequently, regioselective synthesis of the α-methyl ester necessitates the use of protecting group strategies. This guide will focus on the most effective and commonly employed methods that ensure the selective formation of the desired α-ester.

Core Synthesis Strategies

Two primary strategies have proven effective for the selective synthesis of L-Aspartic acid α-methyl ester:

-

N-Protection Strategy: This approach involves the protection of the amino group, followed by the formation of an internal anhydride which can then be selectively opened at the α-position by methanol. A subsequent deprotection step yields the target molecule.

-

β-Carboxyl Protection Strategy: This method relies on the selective protection of the β-carboxyl group, typically as a benzyl ester. The free α-carboxyl group can then be esterified with methanol, followed by the removal of the β-protecting group to afford the desired product.

Data Presentation: A Comparative Analysis of Synthesis Methods

The following tables summarize the quantitative data for the key steps in the two primary synthesis strategies for L-Aspartic acid α-methyl ester.

Table 1: N-Protection Strategy via N-Formyl Intermediate

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-Formylation of L-Aspartic Acid | Formic acid, Acetic anhydride | None | 35 | 48-60 | ~100 |

| 2 | Anhydride Formation | Acetic anhydride | None | 50 | 5 | 85-90 |

| 3 | Methanolysis of Anhydride | Methanol | Ethyl Acetate | Room Temp. | 6 | High (isomer ratio dependent) |

| 4 | Deprotection | Hydroxylamine hydrochloride | 90% Methanol | 70 | 4 | 85 |

Table 2: β-Carboxyl Protection Strategy via β-Benzyl Ester Intermediate

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | β-Benzylation of L-Aspartic Acid | Benzyl alcohol, Acetyl chloride | Benzyl alcohol | 0 to Room Temp. | 72 | High |

| 2 | α-Methylation | Thionyl chloride, Methanol | Methanol | -10 to Room Temp. | Not specified | Not specified |

| 3 | Hydrogenolysis | H₂, Pd/C | Acetic acid | Room Temp. | 5 | ~95 |

Experimental Protocols

Method 1: N-Protection Strategy via N-Formyl-L-Aspartic Anhydride

This method proceeds through the formation of an N-formyl protected aspartic anhydride, which is then regioselectively opened by methanol at the α-position.

Step 1: Synthesis of N-Formyl-L-Aspartic Anhydride [1][2]

-

In a reaction vessel, combine L-aspartic acid (1 mole), acetic anhydride (2.1 moles), and formic acid (1.1 moles)[2].

-

Heat the mixture to approximately 35°C and stir for 48-60 hours[2].

-

Cool the reaction mixture to 10-12°C to crystallize the product[2].

-

Filter the solid and dry to obtain N-formyl-L-aspartic anhydride. The reported yield is typically between 85-90%[1][2].

Step 2: Synthesis of N-Formyl-L-Aspartic Acid α-Methyl Ester

-

Dissolve N-formyl-L-aspartic anhydride (10 millimole) in ethyl acetate (20 ml).

-

Add methanol to the solution.

-

Stir the reaction mixture at room temperature for approximately 6 hours.

-

The reaction progress can be monitored by thin-layer chromatography to confirm the formation of the α-methyl ester.

Step 3: Deprotection to Yield L-Aspartic Acid α-Methyl Ester [3]

-

Dissolve N-formyl-L-aspartic acid α-methyl ester (10 millimole) in 10 ml of 90% methanol[3].

-

Add hydroxylamine hydrochloride (50 millimole) to the solution[3].

-

Stir the mixture at 70°C for 4 hours[3].

-

After the reaction is complete, the solvent is evaporated, and the residue is worked up to isolate the L-aspartic acid α-methyl ester. This deprotection step has a reported yield of 85%[3].

Method 2: β-Carboxyl Protection Strategy via L-Aspartic Acid β-Benzyl Ester

This strategy involves the protection of the β-carboxyl group as a benzyl ester, followed by methylation of the α-carboxyl group and subsequent deprotection.

Step 1: Synthesis of L-Aspartic Acid 4-(Phenylmethyl) Ester (β-Benzyl Ester)

-

Cool a solution of acetyl chloride (1.69 mol) in benzyl alcohol (24.04 mol) to 0°C.

-

Add L-aspartic acid (1.00 mol) in portions with agitation.

-

Stir the mixture for 3 days at room temperature.

-

Neutralize the reaction mixture with an organic base such as pyridine to precipitate the product.

-

Filter the solid to obtain L-aspartic acid 4-(phenylmethyl) ester.

Step 2: Synthesis of L-Aspartic Acid α-Methyl β-Benzyl Diester

-

Suspend L-aspartic acid 4-(phenylmethyl) ester in methanol.

-

Cool the suspension to -10°C and slowly add thionyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the diester hydrochloride.

Step 3: Deprotection via Hydrogenolysis to Yield L-Aspartic Acid α-Methyl Ester

-

Dissolve the L-aspartic acid α-methyl β-benzyl diester in a suitable solvent such as acetic acid.

-

Add a palladium on carbon catalyst (e.g., 10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature for approximately 5 hours.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude L-aspartic acid α-methyl ester. Purification can be achieved by recrystallization. The expected yield is around 95%.

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the described synthesis methods.

Caption: N-Protection synthesis pathway for L-Aspartic acid α-methyl ester.

Caption: β-Carboxyl protection synthesis pathway for L-Aspartic acid α-methyl ester.

References

- 1. Synthesis of N-Formyl-L aspartic Anhydride | Semantic Scholar [semanticscholar.org]

- 2. US4526985A - Process for the preparation of the anhydride of N-formyl-L-aspartic acid - Google Patents [patents.google.com]

- 3. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Aspartic Acid Methyl Esters

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of common methyl ester derivatives of aspartic acid. The term "H-Asp-OMe" can be ambiguous, potentially referring to the α-methyl ester, the β-methyl ester, or the dimethyl ester of L-aspartic acid. This document addresses this ambiguity by presenting detailed information for each of these key derivatives, which are of significant interest to researchers, scientists, and professionals in drug development. The guide covers their structural and physicochemical properties, spectroscopic data, and relevant experimental protocols.

L-Aspartic Acid α-Methyl Ester (this compound)

L-Aspartic acid α-methyl ester, also known as 1-methyl L-aspartate, is a derivative of the amino acid L-aspartic acid.

Physical and Chemical Properties

A summary of the key physical and chemical properties of L-Aspartic acid α-methyl ester is presented in the table below.

| Property | Value | Reference |

| CAS Number | 17812-32-7 | [1] |

| Molecular Formula | C5H9NO4 | [2] |

| Molecular Weight | 147.13 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 186 °C | |

| Boiling Point | 272.7±30.0 °C (Predicted) | [1] |

| Density | 1.299±0.06 g/cm3 (Predicted) | [1] |

| Solubility | Soluble in water. | [3] |

| Storage Temperature | 2~8°C | [3] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the proton and carbon environments within the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional group vibrations, such as C=O (ester and carboxylic acid), N-H (amine), and O-H (carboxylic acid) stretches.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

L-Aspartic Acid β-Methyl Ester (H-Asp(OMe)-OH)

L-Aspartic acid β-methyl ester is an isomer of the α-methyl ester, with the methyl group esterifying the side-chain carboxyl group. It is often supplied as a hydrochloride salt.

Physical and Chemical Properties

The following table summarizes the physicochemical properties of L-Aspartic acid β-methyl ester hydrochloride.

| Property | Value | Reference |

| CAS Number | 16856-13-6 | [4][5][6] |

| Molecular Formula | C5H10ClNO4 (for HCl salt) | [4] |

| Molecular Weight | 183.59 g/mol (for HCl salt) | [4] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 191-193°C | [4] |

| Boiling Point | 301.7°C at 760mmHg | [4] |

| Solubility | Soluble in water. | [5] |

| Storage Condition | −20°C or 0 - 8°C | [4][5] |

| Optical Rotation | [a]20D = +15.9 - +16.9 º (c=1 in CH3OH) | [5] |

Biological Activity

β-Methyl L-aspartate hydrochloride is recognized as an aspartic acid derivative and is used in research related to amino acids.[4] Amino acid derivatives can influence anabolic hormone secretion, provide fuel during exercise, and affect mental performance.[4]

L-Aspartic Acid Dimethyl Ester (H-Asp(OMe)-OMe)

In this derivative, both the α- and β-carboxyl groups of L-aspartic acid are esterified with methyl groups. It is commonly available as a hydrochloride salt.

Physical and Chemical Properties

Key properties of L-Aspartic acid dimethyl ester hydrochloride are detailed below.

| Property | Value | Reference |

| CAS Number | 32213-95-9 | [7][8][9] |

| Molecular Formula | C6H11NO4·HCl | [8][9] |

| Molecular Weight | 197.66 g/mol | [9] |

| Melting Point | 110-120 °C | [9] |

| Purity | ≥ 98% (HPLC) | [9] |

Applications

L-Aspartic acid dimethyl ester hydrochloride is a versatile compound used in pharmaceuticals and biochemistry.[9] Its solubility and stability make it useful in drug formulation and as a building block in peptide synthesis.[9] It is also utilized in research on metabolic pathways and neurotransmitter function.[5][9]

Experimental Protocols

General Synthesis of Aspartic Acid Methyl Esters

A general method for the synthesis of amino acid methyl esters involves the reaction of the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride.

A specific example for the synthesis of L-Aspartic acid dimethyl ester hydrochloride involves dissolving L-aspartic acid in methanol and adding trimethylchlorosilane (TMSCl) dropwise. The reaction is stirred for several hours at room temperature. After completion, the solvent is evaporated to yield the solid product.[10]

General Workflow for Peptide Synthesis Incorporating this compound Derivatives

The following diagram illustrates a typical workflow for solid-phase peptide synthesis (SPPS), where an N-protected aspartic acid methyl ester derivative could be incorporated.

Caption: Solid-phase peptide synthesis workflow.

Signaling Pathways

While this compound itself is not directly implicated in major signaling pathways in the provided search results, its parent molecule, aspartic acid, and the well-known derivative, aspartame, are. Aspartame is metabolized into aspartic acid, phenylalanine, and methanol.[11][12] High levels of aspartic acid can be converted to the neurotransmitter glutamate, which can activate N-methyl-D-aspartate (NMDA) receptors, potentially leading to excitotoxicity.[11]

The metabolism of aspartame can be visualized as follows:

Caption: Metabolic pathway of aspartame.

The methyl esters of L-aspartic acid are important chemical entities with applications in synthetic chemistry and biomedical research. Understanding their distinct physical and chemical properties is crucial for their effective use. This guide provides a consolidated resource for researchers and professionals, summarizing the key characteristics of the α-methyl, β-methyl, and dimethyl esters of L-aspartic acid, thereby clarifying the potential ambiguities associated with the term "this compound".

References

- 1. L-Aspartic acid hydrogen 1-methyl ester [chembk.com]

- 2. peptide.com [peptide.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. H-Asp(OMe)-OH·HCl | CAS#:16856-13-6 | Chemsrc [chemsrc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. peptide.com [peptide.com]

- 9. chemimpex.com [chemimpex.com]

- 10. rsc.org [rsc.org]

- 11. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aspartame and Its Metabolites Cause Oxidative Stress and Mitochondrial and Lipid Alterations in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Aspartame: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Solubility of Aspartame (H-Asp-OMe) in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartame (N-L-α-aspartyl-L-phenylalanine 1-methyl ester), often referred to by its synonym this compound in research contexts, is a widely utilized high-intensity artificial sweetener. Its physicochemical properties, particularly its solubility, are critical parameters for its application in pharmaceutical formulations, food and beverage manufacturing, and various research settings. This technical guide provides a detailed overview of the solubility of aspartame in common laboratory solvents, outlines experimental protocols for solubility determination, and visualizes its metabolic and degradation pathways.

Core Concepts: Aspartame Solubility

The solubility of aspartame is significantly influenced by the solvent, pH, and temperature. As a dipeptide methyl ester, its structure contains both hydrophilic and hydrophobic moieties, leading to complex solubility behavior.

Data Presentation: Quantitative Solubility of Aspartame

The following tables summarize the quantitative solubility data for aspartame in various common laboratory solvents.

Table 1: Solubility of Aspartame in Aqueous Media

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | References |

| Water | 25 | 2.2 | 20 | [1][2] |

| Water | 25 | 3.72 | 18.2 | [1] |

| Water | 25 | 4.00 | 16.1 | [1] |

| Water | 25 | 4.27 | 14.5 | [1] |

| Water | 25 | 5.2 (pI) | 13.5 | [1][2] |

| Water | 25 | 7.0 | 10.2 | [1] |

| Water | 20 | - | ~10 | [3] |

| Water | 50 | - | ~30 | [3] |

| PBS (pH 7.2) | - | 7.2 | ~0.1 | [4] |

Table 2: Solubility of Aspartame in Organic and Mixed Solvents

| Solvent | Temperature (°C) | Solubility | References |

| Ethanol | - | Slightly soluble/Sparingly soluble | [2][3][5] |

| Methanol | - | Soluble | [6] |

| Dimethyl Sulfoxide (DMSO) | - | ~2.5 mg/mL | [4] |

| Dimethylformamide (DMF) | - | ~0.5 mg/mL | [4] |

| Chloroform | - | Very slightly soluble | [1] |

| Oils | - | Practically insoluble | [1] |

| Methanol + Water Mixtures | 278.15 - 333.15 K | Solubility increases with temperature and mass fraction of methanol | [7][8] |

| Ethanol + Water Mixtures | 278.15 - 333.15 K | Solubility increases with temperature and mass fraction of ethanol | [7][8] |

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

The saturation shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[9]

Objective: To determine the equilibrium concentration of aspartame in a specific solvent at a controlled temperature.

Materials:

-

Aspartame (crystalline solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Stoppered flasks or vials

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

pH meter (for aqueous solutions)

Procedure:

-

Add an excess amount of crystalline aspartame to a stoppered flask containing the solvent of interest. This ensures that a saturated solution is formed.

-

Place the flask in an orbital shaker with the temperature maintained at the desired level (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study may be required to determine the time to reach equilibrium.

-

After reaching equilibrium, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by collection of the supernatant or by filtration.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of aspartame in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

For aqueous solutions, measure the pH of the final saturated solution.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Aspartame

Objective: To accurately measure the concentration of aspartame in a solution.

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Aspartame reference standard

-

Mobile phase components (e.g., acetonitrile, water, phosphate buffer)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

Example Chromatographic Conditions:

-

Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.02 M phosphate buffer, pH 3.5) and an organic phase (e.g., acetonitrile) in an isocratic or gradient elution.[10]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the aspartame reference standard of a known concentration in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dilute the sample obtained from the solubility experiment (Protocol 1) with the mobile phase to a concentration that falls within the range of the calibration standards. Filter the diluted sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration). Inject the prepared sample.

-

Quantification: Determine the concentration of aspartame in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Metabolic Pathway of Aspartame

Upon ingestion, aspartame is rapidly metabolized in the small intestine into its constituent components: aspartic acid, phenylalanine, and methanol.[5][11]

Caption: Metabolic breakdown of Aspartame in the digestive system.

Degradation Pathways of Aspartame

Aspartame can degrade through two primary pathways: hydrolysis and intramolecular cyclization, both of which result in a loss of sweetness.[1]

Caption: Primary degradation pathways of Aspartame.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of aspartame.

Caption: Workflow for experimental solubility determination.

References

- 1. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ASPARTAME - Ataman Kimya [atamanchemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Aspartame - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. sweetenerbook.com [sweetenerbook.com]

H-Asp-OMe: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research directly investigating the biological activities of H-Asp-OMe (L-Aspartic acid 1-methyl ester) as a standalone compound is limited. This guide summarizes the known biological roles of its parent molecule, L-aspartic acid, and related derivatives to infer the potential activities of this compound. The information presented herein is intended for research and development purposes and should not be interpreted as established clinical efficacy.

Introduction

This compound is the methyl ester derivative of L-aspartic acid, a non-essential amino acid ubiquitously found in biological systems.[1] While primarily utilized as a building block in peptide synthesis and famously a component of the artificial sweetener Aspartame, its intrinsic biological activities remain largely unexplored.[2] This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the well-documented functions of L-aspartic acid and its derivatives. Understanding these related activities can provide a foundational framework for future research and drug development endeavors involving this compound.

Amino acid derivatives, in general, are recognized for their potential to influence a range of physiological processes, including anabolic hormone secretion, energy metabolism during exercise, and cognitive function.[3][4][5] This guide will delve into the specific roles of the aspartate backbone in neurotransmission, metabolic pathways, and other physiological functions, thereby providing a rational basis for investigating this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for designing and interpreting biological experiments.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₄ | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

| CAS Number | 17812-32-7 | [1] |

| Appearance | Colorless to slightly yellow oily liquid | [2] |

| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide; insoluble in water. | [2] |

Potential Biological Activities

The biological activities of this compound are likely to be influenced by its structural similarity to L-aspartic acid. The esterification of the alpha-carboxyl group may alter its polarity, membrane permeability, and interaction with biological targets compared to its parent amino acid.

Neurotransmission and Neuromodulation

L-aspartate is a well-established excitatory neurotransmitter in the central nervous system.[1][6] It primarily acts on N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors, playing a crucial role in synaptic plasticity, learning, and memory.[6]

Potential Roles of this compound:

-

NMDA Receptor Modulation: As a derivative of L-aspartate, this compound could potentially interact with NMDA receptors. The methyl ester group might alter its binding affinity and efficacy compared to L-aspartate.

-

Prodrug Potential: It is conceivable that this compound could act as a prodrug, being hydrolyzed in vivo to L-aspartic acid, thereby increasing local concentrations of this neurotransmitter.

Metabolic Regulation

L-aspartic acid is a key intermediate in several metabolic pathways, including the urea cycle and the malate-aspartate shuttle, which is crucial for cellular energy production.[6]

Potential Roles of this compound:

-

Energy Metabolism: By being converted to L-aspartate, this compound could fuel the malate-aspartate shuttle, thereby supporting ATP production in mitochondria.

-

Urea Cycle: It could contribute to the detoxification of ammonia by participating in the urea cycle.

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for evaluating the biological activity of this compound. However, researchers can adapt established protocols used for L-aspartic acid and other amino acid derivatives.

In Vitro Assays

-

Receptor Binding Assays: To determine the affinity of this compound for NMDA receptors, competitive binding assays using radiolabeled ligands (e.g., [³H]MK-801) can be employed with isolated synaptic membranes.

-

Electrophysiology: Patch-clamp recordings from cultured neurons can be used to measure changes in ion channel activity in response to this compound application, providing insights into its effects on neuronal excitability.

-

Cell Viability and Proliferation Assays: Standard assays such as MTT or BrdU incorporation can be used to assess the effects of this compound on the growth and survival of various cell types, including neuronal and cancer cell lines.

In Vivo Studies

-

Animal Models of Neurological Disorders: The effects of this compound can be investigated in rodent models of diseases where NMDA receptor dysfunction is implicated, such as Alzheimer's disease or epilepsy. Behavioral tests (e.g., Morris water maze) and neurochemical analyses would be relevant endpoints.

-

Metabolic Studies: The impact of this compound administration on metabolic parameters can be assessed by measuring blood glucose, lactate, and ammonia levels in animal models under normal and metabolically challenged conditions (e.g., exercise).

Toxicology and Safety

The toxicological profile of this compound has not been extensively studied. However, high doses of its parent molecule, L-aspartic acid, have been shown to cause renal and salivary gland toxicity in rats. A 90-day feeding study in Fischer 344 rats established a No-Observed-Adverse-Effect-Level (NOAEL) for L-aspartic acid at 1.25% of the diet.[7] Any investigation into the biological activities of this compound should be accompanied by rigorous toxicological assessments.

Conclusion and Future Directions

This compound represents an under-investigated derivative of the biologically crucial amino acid, L-aspartic acid. While direct evidence of its biological activities is currently lacking, its structural relationship to L-aspartate suggests a range of potential functions, particularly in the realms of neurotransmission and metabolic regulation. Future research should focus on:

-

Directly assessing the interaction of this compound with key biological targets , such as NMDA receptors.

-

Investigating its metabolic fate to determine if it functions as a prodrug of L-aspartic acid.

-

Conducting comprehensive in vitro and in vivo studies to elucidate its pharmacological and toxicological profiles.

A thorough understanding of the biological activities of this compound could open new avenues for the development of novel therapeutics for neurological and metabolic disorders.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chembk.com [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. H-Asp(OMe)-OH·HCl | CAS#:16856-13-6 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. healthyhey.com [healthyhey.com]

- 7. Toxic effects of l-aspartic acid at high dose levels on kidneys and salivary glands in Fischer 344 rats detected in a 90-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of H-Asp-OMe in metabolic pathways.

An In-depth Technical Guide on the Role of H-Asp-OMe in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-Aspartic acid α-methyl ester (this compound) is an amino acid derivative primarily encountered as a key intermediate in the metabolism of the artificial sweetener aspartame. Upon ingestion, aspartame undergoes rapid hydrolysis in the small intestine, yielding this compound, which is further broken down into L-aspartic acid and methanol. The resulting L-aspartic acid is a non-essential amino acid that plays a crucial role in a multitude of central metabolic pathways, including the urea cycle, gluconeogenesis, and amino acid synthesis. This technical guide provides a comprehensive overview of the metabolic fate of this compound, focusing on the enzymatic processes involved in its hydrolysis and the subsequent integration of its principal metabolite, L-aspartic acid, into systemic metabolism. The guide includes a summary of quantitative data from relevant studies, detailed experimental protocols for investigating amino acid metabolism, and visualizations of the key metabolic and signaling pathways.

Introduction

L-Aspartic acid α-methyl ester (this compound) is the methyl ester of the dipeptide formed from L-aspartic acid and L-phenylalanine. Its most significant role in metabolic pathways is as a transient intermediate in the digestion of aspartame (N-L-α-aspartyl-L-phenylalanine-1-methyl ester)[1][2]. While this compound itself is not a direct participant in major metabolic cycles, its hydrolysis product, L-aspartic acid, is a vital component of cellular metabolism[3]. This document will elucidate the metabolic journey of this compound from its formation in the intestinal lumen to the integration of its constituent aspartate into key biochemical pathways.

From a biochemical perspective, this compound serves as a precursor to L-aspartic acid, a non-essential amino acid synthesized in the human body primarily through the transamination of oxaloacetate[3]. L-aspartic acid is integral to processes such as the urea cycle, where it donates a nitrogen atom for the synthesis of urea, and gluconeogenesis, where it serves as a precursor for oxaloacetate[3][4][5]. Furthermore, aspartate is involved in the malate-aspartate shuttle, a critical mechanism for transporting reducing equivalents into the mitochondria[3].

Intestinal Metabolism of this compound

The metabolic journey of this compound begins in the small intestine following the consumption of aspartame. Intestinal enzymes, specifically esterases and peptidases, rapidly hydrolyze aspartame[6]. This process releases L-aspartic acid, L-phenylalanine, and methanol[1]. Studies in porcine models have shown that aspartame is hydrolyzed to aspartyl-phenylalanine (Asp-Phe) and that both aspartame and its decomposition products are further broken down into their constituent amino acids and methanol before entering the portal circulation[2].

The L-aspartate released from the hydrolysis of this compound is rapidly metabolized by enterocytes, the cells lining the small intestine[2]. This rapid metabolism is the primary reason why plasma aspartate concentrations do not significantly increase after the ingestion of aspartame-sweetened beverages, even at high doses[6][7][8][9].

Figure 1: Intestinal breakdown of aspartame to this compound and its metabolites.

Systemic Metabolic Pathways of L-Aspartic Acid

Once L-aspartic acid is absorbed or synthesized within enterocytes, it enters the portal circulation and is transported to the liver and other tissues where it participates in several crucial metabolic pathways.

Transamination and the Citric Acid Cycle

L-aspartate can be reversibly converted to oxaloacetate through transamination, a reaction catalyzed by aspartate aminotransferase (AST)[10]. Oxaloacetate is a key intermediate in the citric acid cycle, linking amino acid metabolism with carbohydrate and energy metabolism.

Figure 2: Transamination of L-Aspartic Acid to Oxaloacetate.

Urea Cycle

In the liver, L-aspartate plays a direct role in the urea cycle by donating the second amino group for the synthesis of argininosuccinate, a precursor to urea[4]. This reaction is essential for the detoxification of ammonia. The fumarate produced in this cycle links the urea cycle to the citric acid cycle[11].

Figure 3: L-Aspartate's contribution to the Urea Cycle.

Gluconeogenesis

L-aspartate is a key substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors[5]. Through its conversion to oxaloacetate, aspartate provides a carbon skeleton for the gluconeogenic pathway[12][13]. This is particularly important during periods of fasting or low carbohydrate intake.

Neurotransmission

L-aspartic acid also functions as an excitatory neurotransmitter in the central nervous system, although its role is considered secondary to that of glutamate[14][15]. D-aspartate, which can be formed from L-aspartate, is also implicated in neurotransmission and neuroendocrine signaling[16]. The consumption of large doses of aspartame has been studied for its potential to alter brain levels of amino acids and neurotransmitters[17].

Quantitative Data

The metabolism of this compound is intrinsically linked to that of aspartame. The following tables summarize quantitative data on the effects of aspartame ingestion on plasma amino acid concentrations.

Table 1: Plasma Phenylalanine and Aspartate Concentrations After Aspartame Ingestion

| Study Population | Aspartame Dose | Baseline Phenylalanine (µmol/dL) | Peak Phenylalanine (µmol/dL) | Change in Aspartate | Reference |

| Normal Adults | 600 mg | - | Increased by 1.41-2.35 | Not significant | [7] |

| Normal Adults | 10 mg/kg | 5.09 ± 0.82 | 6.73 ± 0.75 | Not significant | [9] |

| PKU Heterozygotes | 10 mg/kg | 9.04 ± 1.71 | 12.1 ± 2.08 | Not significant | [9] |

Table 2: Blood Methanol and Formate Concentrations After Aspartame Ingestion

| Study Population | Aspartame Dose | Peak Blood Methanol (mg/dL) | Change in Blood Formate | Reference |

| Normal Adults | 600 mg (repeated doses) | Within normal limits | Within normal limits | [7] |

| Normal Adults | 100 mg/kg | 1.27 ± 0.48 | Not significant | [18] |

| Normal Adults | 150 mg/kg | 2.14 ± 0.35 | Not significant | [18] |

| Normal Adults | 200 mg/kg | 2.58 ± 0.78 | Not significant | [18] |

Experimental Protocols

In Vitro Measurement of Amino Acid Uptake in Intestinal Tissue

This protocol is adapted from methods used to study the absorption of amino acids by the small intestine[19].

Objective: To measure the uptake of L-aspartic acid (derived from this compound hydrolysis) by intestinal segments in vitro.

Materials:

-

Everted gut sacs from a laboratory animal (e.g., rat).

-

Krebs bicarbonate buffer, oxygenated (95% O₂, 5% CO₂).

-

Radiolabeled L-[¹⁴C]-aspartic acid.

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Procedure:

-

Prepare everted sacs of the small intestine from a fasted, anesthetized rat.

-

Incubate the sacs in Krebs bicarbonate buffer containing a known concentration of L-aspartic acid and a tracer amount of L-[¹⁴C]-aspartic acid.

-

Maintain the incubation at 37°C with continuous oxygenation for a defined period (e.g., 30 minutes).

-

After incubation, remove the sacs, rinse them in ice-cold buffer to remove non-absorbed substrate.

-

Blot the sacs dry, weigh them, and then homogenize the tissue.

-

Measure the radioactivity in the tissue homogenate using a liquid scintillation counter.

-

Calculate the uptake of L-aspartic acid as nmol per gram of tissue per unit time.

Figure 4: Experimental workflow for measuring amino acid uptake.

Enzymatic Hydrolysis of this compound

This protocol outlines a method for the in vitro hydrolysis of this compound to measure the rate of its breakdown.

Objective: To determine the kinetics of this compound hydrolysis by intestinal enzymes.

Materials:

-

This compound substrate.

-

Porcine intestinal peptidase and esterase preparations.

-

Phosphate buffer (pH 7.4).

-

High-Performance Liquid Chromatography (HPLC) system.

-

Quenching solution (e.g., trichloroacetic acid).

Procedure:

-

Prepare a stock solution of this compound in phosphate buffer.

-

Initiate the reaction by adding the intestinal enzyme preparation to the this compound solution at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

-

Analyze the samples by HPLC to quantify the concentrations of remaining this compound and the product, L-aspartic acid.

-

Plot the concentration of product formed over time to determine the initial reaction velocity.

-

Repeat the experiment with varying substrate concentrations to determine kinetic parameters (Km and Vmax).

Conclusion

The role of this compound in metabolic pathways is primarily that of a precursor to L-aspartic acid, delivered through the consumption of aspartame. While this compound itself is a transient molecule in the intestinal lumen, its metabolic product, L-aspartic acid, is a cornerstone of central metabolism. Understanding the rapid intestinal hydrolysis and subsequent metabolic fate of the aspartate moiety is crucial for assessing the physiological impact of aspartame consumption. The rapid metabolism of aspartate by enterocytes ensures that systemic concentrations of this amino acid are not significantly altered. The L-aspartic acid derived from this compound is seamlessly integrated into fundamental biochemical processes, including the urea cycle, gluconeogenesis, and neurotransmission, underscoring its importance in maintaining metabolic homeostasis. Further research employing advanced techniques such as stable isotope tracing could provide a more detailed quantitative understanding of the metabolic fluxes originating from this compound.

References

- 1. A review of the metabolism of the aspartyl moiety of aspartame in experimental animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of aspartame and its L-phenylalanine methyl ester decomposition product by the porcine gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for L-Aspartic acid (HMDB0000191) [hmdb.ca]

- 4. Urea cycle - Wikipedia [en.wikipedia.org]

- 5. Roles of malate and aspartate in gluconeogenesis in various physiological and pathological states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3. What happens to aspartame once it is ingested? [greenfacts.org]

- 7. Effect of repeated ingestion of aspartame-sweetened beverage on plasma amino acid, blood methanol, and blood formate concentrations in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Repeated ingestion of aspartame-sweetened beverage: effect on plasma amino acid concentrations in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Portal [iro.uiowa.edu]

- 10. Aspartate aminotransferase isoenzymes--differential kinetic assay in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uomisan.edu.iq [uomisan.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Evidence for the participation of aspartate aminotransferase in hepatic glucose synthesis in the suckling newborn rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Is Aspartate an Excitatory Neurotransmitter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aspartame Effects on Amino Acids, Transmitters, & CNS - Richard Wurtman [grantome.com]

- 18. thetruthaboutstuff.com [thetruthaboutstuff.com]

- 19. karger.com [karger.com]

An In-depth Technical Guide to L-Aspartic Acid α-Methyl Ester: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid α-methyl ester is a derivative of the non-essential amino acid L-aspartic acid. It serves as a crucial intermediate in various synthetic processes, most notably in the industrial production of the artificial sweetener aspartame.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of L-Aspartic acid α-methyl ester, tailored for professionals in research and drug development.

Historical Context and Discovery

The history of L-aspartic acid α-methyl ester is not marked by a singular, celebrated discovery but is rather intertwined with the broader history of amino acid chemistry and peptide synthesis. L-aspartic acid itself was first isolated in 1827 from asparagus juice.[2] The esterification of amino acids, a fundamental transformation in organic chemistry, has its roots in the late 19th century with the work of Emil Fischer and Arthur Speier. Their development of the Fischer-Speier esterification in 1895, a method involving the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, laid the foundational chemistry for the synthesis of amino acid esters, including L-aspartic acid α-methyl ester.

The significance of L-aspartic acid α-methyl ester surged with the discovery of aspartame in 1965 by James M. Schlatter at G.D. Searle & Co. Aspartame, the methyl ester of the dipeptide L-aspartyl-L-phenylalanine, required efficient methods for the selective modification of its constituent amino acids. This spurred further research into the controlled synthesis of aspartic acid monoesters, leading to various strategies to selectively esterify the α-carboxyl group while leaving the β-carboxyl group free for peptide coupling.

Physicochemical Properties

L-Aspartic acid α-methyl ester is typically handled as its hydrochloride salt to improve stability and solubility. The following tables summarize the key physicochemical properties of the parent compound and its common protected form, Fmoc-L-aspartic acid α-methyl ester.

| Property | Value |

| Molecular Formula | C₅H₉NO₄ |

| Molecular Weight | 147.13 g/mol |

| CAS Number | 17812-32-7 |

| Appearance | White powder |

| Optical Rotation [α]²⁰D | +15 ± 1° (c=1 in 80% acetic acid) |

| Fmoc-L-aspartic acid α-methyl ester | |

| Molecular Formula | C₂₀H₁₉NO₆ |

| Molecular Weight | 369.37 g/mol |

| CAS Number | 145038-52-4 |

| Melting Point | 150 - 165 °C |

| Appearance | White to off-white powder |

| Optical Rotation [α]²⁰D | -29 ± 2° (c=1 in DMF) |

Synthesis of L-Aspartic Acid α-Methyl Ester

The primary challenge in the synthesis of L-aspartic acid α-methyl ester is the selective esterification of the α-carboxylic acid in the presence of the β-carboxylic acid. Various strategies have been developed to achieve this.

General Synthesis Workflow

Caption: General synthetic routes to L-Aspartic acid α-methyl ester.

Experimental Protocols

Method 1: Acid-Catalyzed Esterification (Fischer-Speier Method)

This classical method involves reacting L-aspartic acid with methanol in the presence of a strong acid catalyst. However, this method often leads to a mixture of α- and β-esters, with the β-ester being the major product.

-

Protocol:

-

Suspend L-aspartic acid (1 equivalent) in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrogen chloride gas).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

The product mixture is then worked up, and the desired α-ester is separated by chromatography.

-

Method 2: Synthesis via N-Protected Aspartic Anhydride

A more controlled approach involves the use of an N-protected aspartic anhydride which can then be reacted with methanol. This method can provide better selectivity towards the α-ester depending on the reaction conditions.

-

Protocol:

-

Protect the amino group of L-aspartic acid with a suitable protecting group (e.g., Boc or Cbz).

-

Convert the N-protected L-aspartic acid to its corresponding anhydride using a dehydrating agent (e.g., acetic anhydride).

-

React the anhydride with anhydrous methanol. The regioselectivity of the methanolysis can be influenced by the solvent and reaction temperature.

-

Deprotect the amino group to yield L-aspartic acid α-methyl ester.

-

Method 3: Synthesis using Trimethylchlorosilane (TMSCl)

A milder and more convenient method for the preparation of amino acid methyl esters involves the use of TMSCl in methanol.[3][4]

-

Protocol:

-

To a suspension of L-aspartic acid (1 equivalent) in anhydrous methanol at room temperature, slowly add trimethylchlorosilane (2-3 equivalents).

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the hydrochloride salt of the ester. This method may also produce a mixture of α- and β-esters, requiring purification.

-

Spectroscopic Data

Detailed spectroscopic data for the unprotected L-aspartic acid α-methyl ester is not widely published. The data below is a compilation of expected values and data from related compounds.

¹H NMR (Proton NMR)

The proton NMR spectrum of L-aspartic acid α-methyl ester in a suitable deuterated solvent (e.g., D₂O) would be expected to show signals for the α-proton, the two β-protons, and the methyl ester protons. The chemical shifts will be pH-dependent.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will show distinct signals for the two carbonyl carbons (α- and β-), the α-carbon, the β-carbon, and the methyl ester carbon.

| Carbon Atom | Expected Chemical Shift (ppm) |

| α-C=O | ~170-175 |

| β-C=O | ~175-180 |

| α-CH | ~50-55 |

| β-CH₂ | ~35-40 |

| O-CH₃ | ~52 |

Note: The provided NMR data are estimations and can vary based on the solvent and pH. For accurate characterization, it is recommended to acquire spectra on the synthesized compound. The Human Metabolome Database provides spectral data for L-aspartic acid which can be used as a reference for the parent compound.[5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum of L-aspartic acid α-methyl ester would exhibit characteristic absorption bands for the different functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3200-3500 (broad) |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (ester) | ~1740 |

| C=O stretch (carboxylic acid) | ~1710 |

| N-H bend (amine) | 1550-1650 |

The NIST WebBook provides an IR spectrum for DL-aspartic acid dimethyl ester, which can serve as a useful comparison.[8]

Role in Aspartame Synthesis

L-aspartic acid α-methyl ester is a key precursor in some synthetic routes to aspartame. The general pathway involves the coupling of an N-protected L-aspartic acid derivative with L-phenylalanine methyl ester. Alternatively, L-aspartic acid α-methyl ester can be coupled with a protected L-phenylalanine.

Caption: Simplified pathway for aspartame synthesis involving L-Aspartic acid α-methyl ester.

Conclusion

L-Aspartic acid α-methyl ester, while not having a dramatic discovery story, is a compound of significant industrial and research importance. Its history is a testament to the advancements in organic synthesis, particularly in the selective manipulation of polyfunctional molecules like amino acids. A thorough understanding of its properties and synthetic routes is essential for researchers in the fields of peptide chemistry, drug development, and food science. This guide provides a foundational overview to aid in these endeavors.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000191) [hmdb.ca]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000191) [hmdb.ca]

- 8. Aspartic acid, dimethyl ester [webbook.nist.gov]

The Versatility of H-Asp-OMe: An In-depth Guide to a Core Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

L-Aspartic acid dimethyl ester hydrochloride (H-Asp-OMe·HCl) is a bifunctional chiral building block derived from the naturally abundant amino acid, L-aspartic acid. Its defined stereochemistry, coupled with two distinct ester functionalities and a primary amine, makes it an exceptionally valuable and versatile precursor in modern organic synthesis. This guide explores the core utility of this compound, detailing its properties, key synthetic transformations, and applications in constructing complex molecular architectures, particularly those relevant to the pharmaceutical industry.

Core Properties of H-Asp(OMe)-OMe·HCl

H-Asp(OMe)-OMe·HCl is a stable, crystalline solid, making it convenient to handle and store. Its physical and chemical properties are crucial for designing synthetic routes and are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 32213-95-9 | [1][2] |

| Molecular Formula | C₆H₁₁NO₄·HCl | [1] |

| Molecular Weight | 197.62 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 110-120 °C (Lit. 115-117 °C) | [1][2][3] |

| Optical Rotation | [α]²⁰/D = +14 ± 2º (c=1 in MeOH) | [1] |

| Solubility | Soluble in water and methanol. | [1][3] |

| Storage Conditions | 0-8 °C, Inert atmosphere | [1][3] |

Fundamental Synthetic Strategy: N-Protection

The primary amine of this compound is a key reactive site. To achieve selectivity in subsequent transformations, this amine is typically protected. The tert-butyloxycarbonyl (Boc) group is most common due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Experimental Protocol: Synthesis of N-Boc-L-aspartic acid dimethyl ester

This protocol is adapted from standard procedures for the N-protection of amino acid esters.

-

Dissolution: L-Aspartic acid dimethyl ester hydrochloride (1.0 eq.) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Basification: Sodium bicarbonate (NaHCO₃, 3.0 eq.) is added to the solution at 0 °C to neutralize the hydrochloride salt and act as a base for the protection reaction.

-

Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) is added, and the mixture is stirred, allowing it to warm to room temperature over 10-12 hours.[4]

-

Workup: The reaction mixture is concentrated under reduced pressure to remove the THF. Water is added to the residue, and the aqueous phase is extracted three times with ethyl acetate.

-

Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the N-Boc protected product, which can often be used without further purification.[4]

Application in Heterocyclic Synthesis

The stereochemically defined carbon backbone of this compound is an ideal starting point for the synthesis of chiral heterocycles, which are privileged structures in medicinal chemistry.

Synthesis of Chiral β-Lactams

The 2-azetidinone, or β-lactam, ring is the core structural motif of the most successful class of antibiotics.[5] Chiral β-lactams can be synthesized from this compound derivatives through intramolecular cyclization. This transformation typically involves activating one of the carboxyl groups and displacing the leaving group with the nitrogen atom of the protected amine.

The synthesis of trans-substituted β-lactams often proceeds with high diastereoselectivity.[6] The key step is the ring closure, which can be achieved under various conditions.

| Precursor Type | Cyclization Conditions | Diastereoselectivity | Yield | Reference(s) |

| N-Protected β-amino acid | Ph₃P, DEAD (Mitsunobu conditions) | High (trans) | Good | [5] |

| N-Aryl β-amino ester | 2-Chloro-1-methylpyridinium iodide, Et₃N | High (trans) | >90% | [6] |

| N-(p-methoxyphenyl) β-hydroxy amide | Grignard Reagent (e.g., EtMgBr) | High (cis) | 60-95% | [7] |

Experimental Protocol: Grignard-Mediated Cyclization of a β-Hydroxy Amide

This protocol illustrates a common method for β-lactam formation from a β-hydroxy amide precursor, which can be derived from this compound.

-

Precursor Synthesis: The α-methyl ester of N-Boc-Asp(OMe)-OMe is selectively reduced to the corresponding alcohol using a mild reducing agent like NaBH₄. The resulting β-ester-α-alcohol is then converted to a β-hydroxy amide via standard amide coupling procedures.

-

Cyclization: The β-hydroxy amide (1.0 eq.) is dissolved in anhydrous THF and cooled to 0 °C.

-

Reagent Addition: A solution of ethylmagnesium bromide (EtMgBr, 2.2 eq.) in THF is added dropwise to the reaction mixture.

-

Reaction: The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours until TLC analysis indicates completion.

-

Quenching and Workup: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification: The crude product is purified by silica gel column chromatography to yield the desired β-lactam.

Synthesis of Chiral Pyrrolidines

The pyrrolidine ring is a ubiquitous scaffold in natural products and pharmaceuticals.[8] this compound serves as a C4 building block for constructing highly functionalized chiral pyrrolidines, such as those found in the kainoid family of neuroexcitatory amino acids.[9][10]

A common strategy involves the reduction of both ester groups to a diol, selective protection, and subsequent manipulation to form an amino aldehyde or amino ketone, which can then undergo intramolecular reductive amination to form the pyrrolidine ring.

| Pyrrolidine Target | Key Strategy | Stereoselectivity | Reference(s) |

| Anisomycin | Intramolecular cyclization of an amino alcohol | High | [8] |

| Kainic Acid | Amino acid chemistry and cyclization | High | [9] |

| General Pyrrolidines | Reductive cyclization of levulinic acid derivs. | Catalyst-dependent | [11] |

Synthesis of Unnatural Amino Acids (UAAs)

Unnatural amino acids are powerful tools for drug discovery, enabling the synthesis of novel peptides and peptidomimetics with enhanced stability and tailored biological activity. This compound is an ideal starting material for UAAs, as its side chain can be modified while retaining the crucial α-amino acid stereocenter.

A state-of-the-art method involves the decarboxylative cross-coupling of the side-chain carboxylic acid (after selective hydrolysis) with various aryl or alkyl partners.[12][13][14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. parchem.com [parchem.com]

- 3. Dimethyl L-aspartate hydrochloride | 32213-95-9 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Lactam synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 11. Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Electrochemical Synthesis of Unnatural Amino Acids Embedding 5- and 6-Membered Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of H-Asp-OMe in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for the side chains of trifunctional amino acids is critical for the successful assembly of the desired peptide sequence. For aspartic acid, the β-carboxyl group is typically protected to prevent side reactions, most notably the formation of aspartimide. While bulky ester groups such as tert-butyl (OtBu) are the standard in Fmoc-based SPPS, the use of a methyl ester (OMe) on the side chain of aspartic acid (H-Asp-OMe) represents a specialized approach.

The methyl ester is not compatible with the standard final cleavage conditions of Fmoc-SPPS (strong acid, e.g., trifluoroacetic acid - TFA), which would lead to its premature removal. Consequently, H-Asp(OMe)-OH and its Nα-protected derivatives (Fmoc-Asp(OMe)-OH or Boc-Asp(OMe)-OH) are not employed for routine peptide synthesis as a standard side-chain protecting group. Instead, their application is found in niche areas that require orthogonal deprotection of the aspartic acid side chain on the solid support, primarily for the synthesis of complex peptide architectures such as lactam-bridged cyclic peptides.

These application notes provide an overview of the specialized use of this compound in SPPS, focusing on the synthesis of cyclic peptides. Detailed protocols for the incorporation and selective deprotection of the methyl ester, as well as a discussion of the associated challenges and considerations, are presented.

Data Presentation

The use of a methyl ester for the side-chain protection of aspartic acid in SPPS is a non-standard approach, and as such, direct comparative quantitative data with common protecting groups under routine SPPS conditions is scarce. The primary challenge and focus of quantitative assessment revolve around the efficiency and potential side reactions of the on-resin deprotection of the methyl ester.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Stability to Piperidine (Fmoc Removal) | Stability to TFA (Final Cleavage) | Orthogonal Deprotection Conditions | Primary Application | Potential Side Reactions during Deprotection |

| tert-Butyl Ester | OtBu | Stable | Labile | - | Routine Linear Peptide Synthesis | Aspartimide formation |

| Allyl Ester | OAll | Stable | Stable | Pd(0) catalysis | Cyclic/Modified Peptides | Metal contamination |

| (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Stable | Stable | Hydrazine | Cyclic/Branched Peptides | Incomplete removal |

| Methyl Ester | OMe | Stable | Labile | Saponification (e.g., LiOH, NaOH) | Cyclic Peptides (Lactam Bridge) | Racemization, ester hydrolysis of resin linkage |

Experimental Protocols

The following protocols are intended as a general guide. Optimization may be required based on the specific peptide sequence and solid support used.

Protocol 1: Incorporation of Fmoc-Asp(OMe)-OH into a Peptide Sequence

This protocol describes the standard coupling of Fmoc-Asp(OMe)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

Fmoc-Asp(OMe)-OH

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OMe)-OH (3 eq.), the coupling reagent (e.g., HBTU, 2.9 eq.), and an additive if necessary (e.g., HOBt or Oxyma, 3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the activated Fmoc-Asp(OMe)-OH solution. Agitate the reaction vessel at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x), Dichloromethane (DCM) (3 x), and DMF (3 x).

-

Coupling Confirmation (Optional): Perform a Kaiser test or other appropriate ninhydrin-based test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.

Protocol 2: On-Resin Saponification of the Asp(OMe) Side Chain

This protocol describes the selective cleavage of the methyl ester from the aspartic acid side chain on the solid support. Caution: This procedure requires careful optimization to minimize side reactions such as racemization and premature cleavage from the resin, especially with ester-based linkers (e.g., Wang resin).

Materials:

-

Peptide-resin containing an Asp(OMe) residue

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 0.1 - 0.5 M in a mixture of water and an organic solvent like THF or Dioxane)

-

Solvents for washing (e.g., water, isopropanol, DMF, DCM)

Procedure:

-

Resin Preparation: Ensure the N-terminus of the peptide is protected (e.g., with a Boc group if the subsequent step is cyclization) to prevent side reactions. Swell the resin in the chosen reaction solvent (e.g., THF/water mixture).

-

Saponification: Treat the resin with the basic solution (e.g., 0.2 M LiOH in THF/water 3:1) at room temperature. The reaction time should be carefully monitored (e.g., 30 minutes to 2 hours) by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS to determine the extent of deprotection and the formation of byproducts.

-

Neutralization and Washing: After the reaction, carefully neutralize the resin with a weak acid solution (e.g., 0.5 M acetic acid in DMF). Wash the resin extensively with water, isopropanol, DMF, and DCM to remove all traces of base and salts.

-

Confirmation of Deprotection: Confirm the complete removal of the methyl ester by HPLC-MS analysis of a small, cleaved sample of the peptide.

Protocol 3: On-Resin Lactam Bridge Formation

This protocol describes the cyclization of the peptide on the resin following the deprotection of the Asp side chain and a corresponding amino acid side chain (e.g., Lys).

Materials:

-

Peptide-resin with a deprotected Asp side-chain carboxyl group and a deprotected side-chain amino group (e.g., from Lys).

-

Coupling reagent (e.g., PyBOP, HBTU, or HATU)

-

Base (e.g., DIPEA)

-

DMF, peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF.

-

Cyclization Reaction: In a separate vessel, dissolve the coupling reagent (3 eq.) and base (6 eq.) in DMF. Add this solution to the resin. The reaction is typically performed under dilute conditions to favor intramolecular cyclization over intermolecular oligomerization.

-

Monitoring: Monitor the progress of the cyclization by HPLC-MS analysis of cleaved aliquots of the peptide. The reaction time can vary from a few hours to overnight.

-

Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

-

Final Cleavage: Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail appropriate for the remaining side-chain protecting groups.

Mandatory Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).